![molecular formula C19H18F3N3O3 B5570465 1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)
1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves complex chemical procedures aimed at enhancing certain pharmacological activities. For instance, Carceller et al. (1993) discussed the preparation of (cyanomethyl)piperazines, focusing on oral activity improvements through structural modifications, such as the attachment of a methyl group to pyridine derivatives, which significantly increased potency in various tests, including PAF-induced platelet aggregation and mortality tests in mice (Carceller et al., 1993).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives have been examined, revealing insights into the conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in the packing of molecules in crystals. Kuleshova & Khrustalev (2000) provided detailed structural analyses of hydroxy derivatives of hydropyridine, underscoring the importance of hydrogen bonding in determining molecular conformation and crystal packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions of piperazine and piperidine derivatives often aim at achieving potent biological activities. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, exploring their anti-acetylcholinesterase activity. They found that modifying the benzamide moiety and introducing different groups significantly affected the compounds' potency (Sugimoto et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Biginelli Synthesis of Dihydropyrimidinone Derivatives: The synthesis of enaminones, which include derivatives related to the compound , was explored through a one-pot Biginelli reaction. The study demonstrated an efficient method for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Pharmacological and Biological Activities
- Metabolic Disposition in Various Species: Research on casopitant, a neurokinin-1 receptor antagonist structurally related to the compound, revealed insights into its absorption, distribution, metabolism, and elimination in mice, rats, and dogs, providing a comparative perspective with humans (Miraglia et al., 2010).
- PAF Antagonists: Studies on (cyanomethyl)piperazines, closely related to the query compound, showed improved oral activity and potential development for pharmacological use (Carceller et al., 1993).
Therapeutic Applications
- Discovery of Motilin Receptor Agonist: The discovery of a novel small molecule motilin receptor agonist, which shares a structural motif with the query compound, was significant for its potential application in gastrointestinal transit modulation (Westaway et al., 2009).
- Bacterial Biofilm and MurB Inhibitors: Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally related to the compound , were synthesized and showed significant antibacterial efficacy and biofilm inhibition activities, suggesting potential in antimicrobial applications (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-[2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-13-2-5-15(6-3-13)25-9-8-23(12-18(25)28)17(27)11-24-10-14(19(20,21)22)4-7-16(24)26/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMIVHURWSSBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3C=C(C=CC3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.